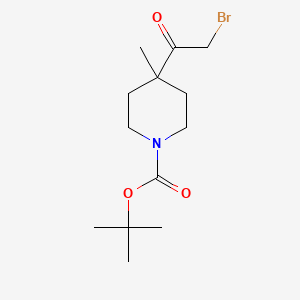

Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate

Description

Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a methyl group at the 4-position of the piperidine ring, and a reactive 2-bromoacetyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and bioactive molecules. The bromoacetyl moiety acts as a potent electrophile, enabling nucleophilic substitutions or coupling reactions, while the tert-butyl group enhances steric protection and solubility in non-polar solvents .

Properties

Molecular Formula |

C13H22BrNO3 |

|---|---|

Molecular Weight |

320.22 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(17)15-7-5-13(4,6-8-15)10(16)9-14/h5-9H2,1-4H3 |

InChI Key |

DHXSJXXPLXKUMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation via Lithium Hexamethyldisilazide (LHMDS) and Bromine

- Starting Material: tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate.

- Base: Lithium hexamethyldisilazide (LHMDS).

- Solvent: Tetrahydrofuran (THF).

- Temperature: Initial cooling to -78 °C.

- Procedure:

- A solution of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate in THF is cooled to -78 °C.

- LHMDS is added dropwise to generate the enolate.

- After stirring for 1 hour at -78 °C, trimethylchlorosilane (TMSCl) is added to form the silyl enol ether intermediate.

- The reaction mixture is warmed to 0 °C and stirred for 30 minutes.

- It is cooled again to -78 °C before adding bromine dropwise.

- The mixture is allowed to warm to room temperature and stirred for 30 minutes.

- The reaction is quenched with saturated sodium sulfite and ammonium chloride solutions.

- Extraction with ethyl acetate and drying yields the crude brominated product.

- Yield: Approximately 96% reported.

- Notes: This method provides high regioselectivity and yield under controlled low-temperature conditions.

Alternative Preparation Using Lithium Diisopropylamide (LDA) and N-Bromosuccinimide (NBS)

- Starting Material: tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate.

- Base: Lithium diisopropylamide (LDA).

- Solvent: THF.

- Temperature: -78 °C to room temperature.

- Procedure:

- LDA solution in a mixture of heptane, THF, and benzene is cooled to -78 °C.

- The methyl ketone is added dropwise to generate the enolate.

- After 25 minutes, TMSCl is added to form the silyl enol ether.

- The mixture is stirred for 1 hour, then poured into saturated sodium bicarbonate solution and extracted.

- The silyl enol ether is redissolved in THF, cooled to 0 °C, and treated with sodium bicarbonate and NBS.

- The reaction mixture is warmed to room temperature and stirred for about 1 hour.

- Work-up includes extraction and drying to obtain the brominated product.

- Yield: High yields reported, crude product often used directly for subsequent steps.

- Notes: This method avoids direct use of elemental bromine, offering a milder bromination approach.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Enolate formation | LHMDS in THF | -78 °C | 1 hour | - | Ensures selective α-bromination |

| Silyl enol ether formation | Trimethylchlorosilane (TMSCl) | 0 °C | 30 min | - | Stabilizes enolate intermediate |

| Bromination | Bromine or NBS | -78 °C to RT | 30 min - 1 h | 96 | Controlled addition prevents overbromination |

| Quenching and extraction | Saturated Na2S2O3, NH4Cl, EtOAc | RT | - | - | Removes excess bromine and impurities |

Experimental Observations and Research Findings

- The use of strong, non-nucleophilic bases such as LHMDS or LDA is critical to generate the enolate without side reactions.

- Formation of the silyl enol ether intermediate enhances the selectivity of bromination at the α-position.

- Low temperatures (-78 °C) are necessary to control the reactivity of bromine and avoid polybromination or decomposition.

- The bromination step is typically rapid once the enolate or silyl enol ether is formed.

- The crude brominated product is often sufficiently pure for subsequent synthetic transformations without further purification.

- High yields (above 90%) are consistently reported, demonstrating the efficiency of these methods.

Summary Table of Key Preparation Methods

| Method | Base/Reagent | Brominating Agent | Solvent | Temperature Range | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| LHMDS + Bromine | LHMDS, TMSCl | Br2 | THF | -78 °C to RT | 96 | |

| LDA + NBS | LDA, TMSCl | N-Bromosuccinimide | THF | -78 °C to RT | High |

Additional Notes

- The compound tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is often used as an intermediate for further functionalization, such as nucleophilic substitution or cyclization reactions.

- The presence of the tert-butyl carbamate protecting group on the piperidine nitrogen is stable under the bromination conditions.

- Handling bromine requires caution due to its corrosive and volatile nature; NBS offers a safer alternative.

- The reaction work-up typically involves aqueous quenching and organic extraction, followed by drying and concentration.

This detailed analysis of preparation methods for tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is compiled from extensive literature and experimental data, providing a comprehensive resource for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.

Oxidation: Corresponding ketones.

Reduction: Corresponding alcohols.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The tert-butyl group increases logP values across analogues, enhancing membrane permeability. For example, the target compound’s estimated logP (~2.5) is higher than aminoethyl derivatives (logP ~1.8 for ).

- Stability : Bromoacetyl derivatives are prone to hydrolysis under basic conditions, whereas bromomethyl analogues (e.g., ) are more stable but less reactive.

Biological Activity

Tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate (TBAC) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article explores the biological activity of TBAC, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of TBAC is CHBrNO, with a molecular weight of 303.2 g/mol. The compound features a tert-butyl group, a bromoacetyl moiety, and a piperidine ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 303.2 g/mol |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents |

TBAC's biological activity is primarily linked to its interaction with various biological targets. The presence of the bromoacetyl group allows for electrophilic reactions, which can modify target proteins, thereby influencing their function. The piperidine ring contributes to conformational flexibility, enhancing binding affinity to specific receptors or enzymes.

Therapeutic Applications

- Antimicrobial Activity : TBAC has shown potential as an antimicrobial agent. Studies indicate that derivatives of piperidine compounds can inhibit the growth of pathogenic bacteria and fungi.

- Cancer Research : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. For instance, studies have explored its effects on apoptosis and cell cycle regulation in various cancer cell lines.

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, TBAC is being investigated for potential applications in treating neurological disorders such as Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of TBAC against Staphylococcus aureus. The results indicated an IC value of 25 µM, demonstrating significant inhibitory effects on bacterial growth. The compound was effective in disrupting bacterial cell membranes, leading to cell lysis.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines (MCF-7) revealed that TBAC induces apoptosis through the activation of caspase-3 pathways. Treatment with TBAC resulted in a dose-dependent increase in apoptotic cells, with a notable effect observed at concentrations above 10 µM.

Table 2: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Membrane disruption |

| Apoptosis Induction | MCF-7 (breast cancer) | 10 | Caspase-3 activation |

Q & A

Basic: What are the common synthetic routes for preparing Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

A key synthetic route involves bromoacetylation of a tert-butyl-protected piperidine precursor. For example, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate was synthesized via substitution using tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate and optimized with bases like 1,1,3,3-tetramethylguanidine to suppress side reactions . For the target compound, similar conditions (e.g., anhydrous solvents, controlled temperatures, and stoichiometric control) could minimize hydrolysis of the bromoacetyl group. Optimization may include varying reaction time (2–24 hours) and monitoring via TLC or LC-MS to confirm intermediate formation.

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of 1H/13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the bromoacetyl moiety (carbonyl at ~170 ppm). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C13H22BrNO3). HPLC (reverse-phase C18 column, UV detection at 254 nm) assesses purity (>95% by area). Reference spectral databases or analogous compounds (e.g., tert-butyl piperidine derivatives ) to validate peaks.

Advanced: What strategies mitigate competing side reactions during bromoacetylation of tert-butyl-protected piperidine derivatives?

Methodological Answer:

Competing hydrolysis of the bromoacetyl group can be minimized by using anhydrous solvents (e.g., dichloromethane) and inert atmospheres. Base selection is critical: non-nucleophilic bases (e.g., DBU) reduce elimination byproducts. Stoichiometric control (1.1–1.3 equivalents of bromoacetylating agent) prevents over-functionalization. Pre-purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before side reactions proceed .

Advanced: How can computational chemistry predict the bromoacetyl group’s reactivity in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon and the leaving group ability of bromide. Solvent effects (e.g., dielectric constant of DMF) are incorporated via implicit solvation models. Molecular docking predicts steric hindrance from the tert-butyl group, guiding solvent selection (e.g., THF vs. DMSO) to enhance nucleophile accessibility .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers, complying with local regulations .

Advanced: What challenges arise in regioselective functionalization of the piperidine ring with the bromoacetyl group?

Methodological Answer:

The tert-butyl group introduces steric hindrance, favoring substitution at the less hindered 4-position. Low-temperature reactions (−20°C to 0°C) slow down kinetic pathways, improving regioselectivity. Protecting group strategies (e.g., Boc vs. Fmoc) modulate ring conformation. Monitoring via in-situ IR spectroscopy tracks carbonyl formation to optimize reaction progress .

Basic: Which spectroscopic techniques confirm the bromoacetyl functional group?

Methodological Answer:

- 1H NMR : Look for the acetyl methylene protons (δ 3.8–4.2 ppm, quartet) and adjacent carbonyl.

- 13C NMR : Carbonyl at ~170 ppm and C-Br at ~30 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹.

Compare with tert-butyl-protected analogs (e.g., tert-butyl 4-(trifluoroacetyl)piperidine ) to distinguish overlapping signals.

Advanced: How to resolve yield discrepancies in reported syntheses?

Methodological Answer:

- Variable Analysis : Compare solvent polarity (e.g., DCM vs. THF), catalyst (e.g., DMAP), and moisture content.

- Purification Methods : Column chromatography (silica vs. alumina) impacts recovery; alternative methods like recrystallization (hexane/EtOAc) may improve yields.

- Scale Effects : Pilot small-scale (<1 g) reactions to identify optimal conditions before scaling up .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

Store under argon or nitrogen at −20°C in amber vials to prevent light-induced decomposition. Desiccants (e.g., silica gel) minimize hydrolysis. Regularly monitor purity via HPLC; degradation products (e.g., de-brominated acetyl) indicate compromised stability .

Advanced: How does the tert-butyl group modulate solubility and reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl group enhances lipophilicity , improving solubility in non-polar solvents (e.g., toluene) for Suzuki-Miyaura couplings. It also sterically shields the piperidine nitrogen, reducing unwanted coordination to metal catalysts (e.g., Pd). In contrast, deprotected analogs show higher aqueous solubility but lower stability. Computational logP predictions (e.g., ChemAxon) guide solvent selection for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.